N-(2-methyl-5-propylpyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
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Overview
Description
N-(2-methyl-5-propylpyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is a complex organic compound featuring a pyrazole ring fused with a naphthalene sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-propylpyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 2-methyl-3-oxobutanoic acid, the pyrazole ring is formed through a cyclization reaction with hydrazine derivatives under acidic or basic conditions.
Naphthalene Sulfonamide Formation: The naphthalene sulfonamide moiety is synthesized by sulfonation of naphthalene followed by amide formation with appropriate amines.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the naphthalene sulfonamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to sulfinamide or sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions (e.g., acidic or basic environments) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-5-propylpyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an inhibitor of specific enzymes or receptors. Its structure suggests it could interact with biological targets such as kinases or proteases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its sulfonamide group is particularly useful in creating compounds with enhanced solubility and stability.
Mechanism of Action
The mechanism by which N-(2-methyl-5-propylpyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide exerts its effects involves binding to specific molecular targets. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-5-propylpyrazol-3-yl)-5-oxo-6,7-dihydro-6H-naphthalene-2-sulfonamide
- N-(2-methyl-5-propylpyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-1-sulfonamide
Uniqueness
Compared to similar compounds, N-(2-methyl-5-propylpyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide may exhibit unique binding affinities and selectivities due to its specific structural configuration. This uniqueness can be leveraged in designing targeted therapies or specialized industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-(2-methyl-5-propylpyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-5-13-11-17(20(2)18-13)19-24(22,23)14-8-9-15-12(10-14)6-4-7-16(15)21/h8-11,19H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFMTAOCQLFRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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